molecular formula C22H21ClO8 B12760444 Unii-7rfi99H6PP

Unii-7rfi99H6PP

Cat. No.: B12760444
M. Wt: 448.8 g/mol
InChI Key: IKKGJIXZKBEWBG-STGYQJRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a derivative of Monorden, a natural product isolated from the fungus Humicola fuscoatra. Monorden Diacetate has been studied for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monorden Diacetate involves several steps, starting from the natural product Monorden. The key steps include acetylation reactions to introduce acetate groups into the Monorden molecule. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of Monorden Diacetate may involve large-scale fermentation of the fungus Humicola fuscoatra to obtain Monorden, followed by chemical modification to produce the diacetate derivative. The process requires careful control of fermentation conditions and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Monorden Diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of Monorden Diacetate .

Scientific Research Applications

Monorden Diacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Monorden Diacetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as protein synthesis and signal transduction .

Comparison with Similar Compounds

Monorden Diacetate can be compared with other similar compounds, such as:

Uniqueness

Monorden Diacetate is unique due to its specific acetylation pattern and the resulting biological activities. Its distinct chemical structure and properties make it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C22H21ClO8

Molecular Weight

448.8 g/mol

IUPAC Name

[(4R,6R,8R,9E,11E)-17-acetyloxy-16-chloro-4-methyl-2,13-dioxo-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaen-19-yl] acetate

InChI

InChI=1S/C22H21ClO8/c1-11-8-17-16(31-17)7-5-4-6-14(26)9-15-20(22(27)28-11)18(29-12(2)24)10-19(21(15)23)30-13(3)25/h4-7,10-11,16-17H,8-9H2,1-3H3/b6-4+,7-5+/t11-,16-,17-/m1/s1

InChI Key

IKKGJIXZKBEWBG-STGYQJRKSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O2)/C=C/C=C/C(=O)CC3=C(C(=CC(=C3Cl)OC(=O)C)OC(=O)C)C(=O)O1

Canonical SMILES

CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)OC(=O)C)OC(=O)C)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.